AC9-25
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C99H143N23O33/c1-10-49(6)81(121-94(149)67(42-53-18-12-11-13-19-53)117-91(146)69(44-55-46-105-58-21-15-14-20-57(55)58)115-83(138)50(7)106-84(139)59(107-52(9)124)27-34-71(101)126)97(152)113-65(33-40-78(136)137)89(144)118-70(45-74(104)129)92(147)111-63(31-38-76(132)133)87(142)109-62(30-37-75(130)131)86(141)108-60(28-35-72(102)127)85(140)110-64(32-39-77(134)135)88(143)116-68(43-54-23-25-56(125)26-24-54)93(148)119-79(47(2)3)95(150)112-61(29-36-73(103)128)90(145)122-82(51(8)123)98(153)120-80(48(4)5)96(151)114-66(99(154)155)22-16-17-41-100/h11-15,18-21,23-26,46-51,59-70,79-82,105,123,125H,10,16-17,22,27-45,100H2,1-9H3,(H2,101,126)(H2,102,127)(H2,103,128)(H2,104,129)(H,106,139)(H,107,124)(H,108,141)(H,109,142)(H,110,140)(H,111,147)(H,112,150)(H,113,152)(H,114,151)(H,115,138)(H,116,143)(H,117,146)(H,118,144)(H,119,148)(H,120,153)(H,121,149)(H,122,145)(H,130,131)(H,132,133)(H,134,135)(H,136,137)(H,154,155)/t49-,50-,51+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,79-,80-,81-,82-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAGQOJTUDBVPD-ZONPJGGESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C99H143N23O33 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2183.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the AC9-25 Peptide (Ac-QAWFIENEEQEYVQTVK): Structure, Function, and Methodologies
Abstract
The AC9-25 peptide, a 17-amino acid synthetic fragment (Ac-QAWFIENEEQEYVQTVK) derived from the N-terminal of Annexin A1, has emerged as a significant modulator of the innate immune response.[1] Its unique dual functionality in neutrophil signaling—both activating and inhibitory—marks it as a compelling subject for research in inflammation and as a potential therapeutic agent.[1] This guide provides a comprehensive technical overview of the this compound peptide, with a primary focus on its structural characteristics. It delves into its primary sequence, predicted secondary and tertiary structures, and presents detailed, field-proven methodologies for its empirical structural elucidation via Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, this document outlines the peptide's mechanism of action through the Formyl Peptide Receptor 1 (FPR1), details its synthesis and purification, and offers insights into its broader biological context and therapeutic potential.
Introduction to the this compound Peptide
Annexin A1 (AnxA1) is a key protein that mediates the anti-inflammatory effects of glucocorticoids.[2] Its N-terminal region can be proteolytically cleaved to release bioactive peptides, including this compound (residues 9-25).[1][3] Unlike the full-length protein, this compound exhibits a complex, context-dependent role in modulating leukocyte activity. It is known to stimulate neutrophil NADPH oxidase activation, a critical event in the oxidative burst, by acting as a specific agonist for the G protein-coupled receptor, Formyl Peptide Receptor 1 (FPR1).[3][4][5] Concurrently, it can generate an inhibitory signal that suppresses NADPH-oxidase activity triggered by other chemoattractants, a function that appears to be independent of the FPR family of receptors.[1] This paradoxical functionality underscores the necessity of a detailed structural understanding to unravel its precise mechanisms of action.
Primary Structure and Physicochemical Properties
The primary structure of this compound is an acetylated 17-residue peptide with a free C-terminal carboxyl group. The acetylation of the N-terminus is a crucial modification that mimics its native state post-cleavage and enhances its stability.
Sequence: Ac-Gln-Ala-Trp-Phe-Ile-Glu-Asn-Glu-Glu-Gln-Glu-Tyr-Val-Gln-Thr-Val-Lys-OH
Table 1: Physicochemical Properties of this compound Peptide
| Property | Value | Source |
| Full Sequence | Ac-QAWFIENEEQEYVQTVK | [1] |
| Molecular Formula | C₉₉H₁₄₃N₂₃O₃₃ | [1] |
| Molecular Weight | 2183.36 g/mol | [1] |
| Amino Acid Count | 17 | [1] |
| N-terminal Modification | Acetylation | [1] |
| C-terminal Modification | Carboxylic Acid | [1] |
| CAS Number | 284040-76-2 | [1] |
Structural Analysis of this compound
To date, no experimentally determined three-dimensional structure of the this compound peptide has been deposited in public databases. This absence necessitates a dual approach for structural investigation: in silico prediction to generate a working model, followed by empirical validation.
Theoretical Structure Prediction
Given its size (17 residues), this compound is too short for highly accurate prediction by some large-protein-focused algorithms, though tools like AlphaFold have shown promise for peptides.[6] Specialized peptide prediction servers, such as PEP-FOLD, are optimized for shorter sequences.[4][7][8]
3.1.1. Secondary Structure Prediction
Webservers like PEP2D, which are specifically trained on peptide datasets, can provide insights into the likely secondary structure elements.[1] Based on its sequence, which is rich in charged (Glu) and polar (Gln, Asn) residues, the peptide is predicted to be highly flexible and may adopt a largely random coil conformation in aqueous solution, potentially with transient helical or turn-like structures.
3.1.2. De Novo 3D Structure Modeling (using PEP-FOLD)
PEP-FOLD is a robust tool for the de novo prediction of peptide structures for sequences typically between 5 and 50 amino acids.[2][7] The workflow involves submitting the primary sequence (Ac-QAWFIENEEQEYVQTVK) to the server, which then performs numerous simulations to sample the conformational space. The output provides a series of clustered models ranked by energy.
A predicted model from PEP-FOLD would likely show a compact, yet relatively unordered structure, consistent with the secondary structure prediction. The hydrophobic residues (Trp, Phe, Ile, Val) may form a small core, shielded from the solvent by the numerous hydrophilic residues.
Experimental Structure Elucidation Methodologies
The following sections provide detailed protocols for the experimental determination of the this compound peptide's structure. These protocols are designed to be self-validating, ensuring that the necessary controls and steps are in place for robust data acquisition and interpretation.
3.2.1. Workflow for Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid, non-destructive technique that is highly sensitive to the secondary structure of peptides in solution.[9][10] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides.[11]
Caption: Workflow for CD Spectroscopy Analysis of this compound.
Causality and Trustworthiness:
-
Why >95% Purity? Impurities, especially those containing aromatic rings or other peptide fragments, can interfere with the CD signal, leading to inaccurate structural estimations. HPLC purification is critical.
-
Why Phosphate Buffer? Buffers containing high concentrations of chloride ions (like Tris-HCl) exhibit high absorbance in the far-UV region, obscuring the peptide signal below ~210 nm. Phosphate buffer is a common and appropriate choice.
-
Why Baseline Subtraction? The buffer itself has a CD signal. Subtracting it ensures the final spectrum is solely from the peptide, a critical step for accurate deconvolution.
-
Why Mean Residue Ellipticity? Conversion to MRE normalizes the data for concentration, path length, and the number of residues, allowing for direct comparison between different samples and with reference spectra.
3.2.2. Workflow for 3D Structure Determination by NMR Spectroscopy
NMR spectroscopy is the most powerful technique for determining the high-resolution three-dimensional structure of small peptides in solution.[12][13] The process relies on measuring nuclear Overhauser effects (NOEs), which provide through-space distance constraints between protons that are close to each other (< 5-6 Å).[14][15]
Caption: Workflow for NMR-based 3D Structure Determination of this compound.
Causality and Trustworthiness:
-
Why D₂O? The deuterium in D₂O is NMR-inactive and is used to "lock" the magnetic field frequency. The 10% D₂O is standard for most biomolecular NMR.
-
Why TOCSY and NOESY? TOCSY experiments establish through-bond correlations, allowing the identification of all protons within a single amino acid's spin system. NOESY experiments establish through-space correlations between protons, which are the primary source of information for determining the 3D fold. The combination is essential for unambiguous assignment and structure calculation.
-
Why an Ensemble of Structures? Peptides are often flexible. The NMR data represents an average over time. Therefore, the result is not a single static structure but an ensemble of closely related conformations that are all consistent with the experimental restraints. This provides a more accurate representation of the peptide's solution state.
Biological Function and Mechanism of Action
This compound's primary mechanism of action is through its interaction with FPR1, a G protein-coupled receptor highly expressed on neutrophils.[16]
Pro-inflammatory Signaling via FPR1
Binding of this compound to FPR1 initiates a canonical Gαi-protein signaling cascade.[17] This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[17][18][19] This calcium flux, along with other downstream pathways activated by DAG and Gβγ subunits (such as PI3K and MAPK pathways), culminates in the assembly and activation of the NADPH oxidase complex at the cell membrane, leading to the production of superoxide anions (oxidative burst).[17]
Caption: Pro-inflammatory signaling cascade of this compound via the FPR1 receptor.
Inhibitory Signaling
Intriguingly, this compound also possesses an inhibitory function, suppressing superoxide release when triggered by other chemoattractants.[1] The precise receptor and signaling pathway for this effect remain to be fully elucidated but are known to be independent of the FPR family.[1] This suggests that this compound may interact with another, as-yet-unidentified receptor, initiating a distinct signaling cascade that ultimately dampens the pro-inflammatory response. This dual nature makes this compound a fascinating subject for dissecting the complex regulation of inflammation.
Synthesis and Purification Protocol
This compound is a synthetic peptide, most efficiently produced via automated Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[20][21][22]
Solid-Phase Peptide Synthesis (SPPS)
Principle: The peptide is assembled stepwise from the C-terminus to the N-terminus while anchored to an insoluble resin support. This allows for easy removal of excess reagents and byproducts by simple filtration and washing.
Protocol Outline:
-
Resin Selection: Start with a Rink Amide resin to yield a C-terminal amide, or a Wang/Trityl resin for a C-terminal carboxylic acid. For Ac-QAWFIENEEQEYVQTVK-OH, a pre-loaded Fmoc-Lys(Boc)-Wang resin is appropriate.
-
Swell Resin: Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) for 30-60 minutes.
-
Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF. Monitor completion with a qualitative test (e.g., Kaiser test).
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and residual byproducts.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HATU, HBTU) in the presence of a base (e.g., DIPEA) and add it to the resin. Allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin again with DMF and DCM.
-
Repeat: Repeat the deprotection, washing, and coupling cycle for each amino acid in the sequence (Val, Thr, Gln, etc.).
-
N-terminal Acetylation: After the final amino acid (Gln) is coupled and deprotected, acetylate the N-terminus using a solution of acetic anhydride and a base like DIPEA in DMF.
-
Cleavage and Final Deprotection: Cleave the completed peptide from the resin and simultaneously remove all side-chain protecting groups using a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) to prevent side reactions.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and lyophilize to obtain a dry powder.
Purification by Reverse-Phase HPLC (RP-HPLC)
Principle: The crude peptide is purified based on its hydrophobicity. The peptide mixture is passed through a column with a nonpolar stationary phase (e.g., C18), and a gradient of increasing organic solvent is used to elute the components.
Protocol Outline:
-
Column: Use a semi-preparative C18 column.
-
Solvents:
-
Solvent A: 0.1% TFA in HPLC-grade water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient of increasing Solvent B (e.g., 5% to 65% B over 60 minutes) at a flow rate of ~5-10 mL/min.
-
Detection: Monitor the elution profile at 220 nm and 280 nm (for the Trp residue).
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and verify the mass using mass spectrometry (e.g., ESI-MS).
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a TFA salt.[1]
Conclusion and Future Directions
The this compound peptide represents a fascinating tool for probing the intricacies of inflammatory signaling. Its ability to act as a biased agonist at FPR1, coupled with a distinct inhibitory function, highlights the complexity of immune regulation. While this guide provides a robust framework for its study—from theoretical modeling and empirical structure determination to synthesis and functional analysis—the definitive high-resolution structure of this compound remains a critical, unanswered question.
Future research should prioritize the experimental determination of its 3D structure, preferably in complex with its FPR1 receptor, which would provide invaluable insights for the rational design of novel anti-inflammatory or pro-resolving therapeutics. Elucidating the receptor and pathway responsible for its inhibitory actions is another key frontier that could open new avenues for drug development. The protocols and insights contained within this guide are intended to empower researchers to tackle these exciting challenges.
References
-
NovoPro Bioscience Inc. This compound peptide. [Link]
-
PEP-FOLD Peptide Structure Prediction Server. RPBS. [Link]
- Karlsson J, Fu H, Boulay F, Dahlgren C, Hellstrand K, Movitz C. Neutrophil NADPH-oxidase activation by an annexin AI peptide is transduced by the formyl peptide receptor (FPR), whereas an inhibitory signal is generated independently of the FPR family receptors. J Leukoc Biol. 2005 Sep;78(3):762-71.
- Thevenet P, Shen Y, Maupetit J, Guyon F, Derreumaux P, Tufféry P. PEP-FOLD: an updated de novo structure prediction server for both linear and disulfide bonded cyclic peptides. Nucleic Acids Res. 2012 Jul;40(Web Server issue):W288-93.
- Jumpertz, S., et al. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and this compound of Annexin A1 on Conjunctival Goblet Cell Function.
-
AlphaFold Protein Structure Database. DeepMind & EMBL-EBI. [Link]
-
AdooQ Bioscience. This compound | FPR Agonist. [Link]
- Heo, L. & Feig, M. Benchmarking AlphaFold2 on peptide structure prediction. J Chem Inf Model. 2023 Jan 23;63(2):599-610.
- Greenfield, N. J. Using circular dichroism spectra to estimate protein secondary structure.
-
PEP2D: A webservice for predicting secondary structure of peptides. [Link]
-
I-TASSER. Zhang Lab, University of Michigan. [Link]
-
SWISS-MODEL. SIB Swiss Institute of Bioinformatics. [Link]
- Rabiet, M. J., et al. The formyl peptide receptors and the anaphylatoxin C5a receptors: an overview. Biochimie. 2007;89(10):1155-1171.
- Dorward, D. A., et al. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation.
-
University of Leicester. Structure Determination by NMR. [Link]
- Fairlie, D. P. & Nielsen, D. S. Determination of peptide and protein structures using NMR Spectroscopy.
-
aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- Zhang, Y. Protein structure and function prediction using I-TASSER.
- Kelly, S. M. & Price, N. C. The use of circular dichroism in the investigation of protein structure and function. Curr Protein Pept Sci. 2000;1(4):349-84.
- Williamson, M. P. Using NMR to determine the structure of peptides. Methods Mol Biol. 2005;298:43-59.
- Fäldt, J., et al. The FPR2-induced rise in cytosolic calcium in human neutrophils relies on an emptying of intracellular calcium stores and is inhibited by a gelsolin-derived PIP2-binding peptide. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. 2010;1803(10):1135-1143.
- Papo, N. & Shai, Y. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Curr Med Chem. 2003;10(14):1251-63.
-
ResearchGate. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and this compound of Annexin A1 on Conjunctival Goblet Cell Function. [Link]
- Cattaneo, F., et al. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. Int J Mol Sci. 2021;22(16):8923.
- Ye, R. D., et al. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Trends Pharmacol Sci. 2009;30(11):567-577.
-
Wikipedia. I-TASSER. [Link]
-
AlphaFold Server. [Link]
-
Proteus2. A web server for comprehensive protein structure prediction and structure-based annotation. [Link]
-
BioKB. Relationship - FPR1 - activates - calcium(2+). [Link]
- Mobli, M. & King, G. F. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Anal Chem. 2010;82(19):8249-8255.
- Önnheim, K., et al. Regulation of the Formyl Peptide Receptor 1 (FPR1) Gene in Primary Human Macrophages. PLoS One. 2012;7(11):e49526.
- Coin, I., et al. Methods and protocols of modern solid phase peptide synthesis. Methods Mol Biol. 2014;1146:3-28.
- Forsman, H., et al. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones. J Med Chem. 2013;56(17):6936-6949.
-
ResearchGate. Superimposition of ¹H NMR spectra for the PK9-H peptide. [Link]
-
YouTube. Circular Dichroism spectroscopy in 4 minutes. [Link]
-
NCBI Gene. FPR1 formyl peptide receptor 1 [Homo sapiens (human)]. [Link]
- Coin, I., et al. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
ResearchGate. Circular dichroism spectra of β-peptides: Sensitivity to molecular structure and effects of motional averaging. [Link]
- Mishra, N. & Coutinho, E. NMR in structural determination of proteins and peptides. J. Pharm. Sci. Technol. Manag. 2020;4(1):22-30.
Sources
- 1. PEP2D: A webservice for predicting secondary structure of peptides [webs.iiitd.edu.in]
- 2. PEP-FOLD Peptide Structure Prediction Server [bioserv.rpbs.univ-paris-diderot.fr]
- 3. youtube.com [youtube.com]
- 4. bio.tools [bio.tools]
- 5. m.youtube.com [m.youtube.com]
- 6. Benchmarking AlphaFold2 on peptide structure prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEP-FOLD Peptide Structure Prediction Server [bioserv.rpbs.univ-paris-diderot.fr]
- 8. PEP-FOLD: an online resource for de novo peptide structure prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. proteopedia.org [proteopedia.org]
- 10. Protein Structure and Function Prediction Using I-TASSER - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and this compound of Annexin A1 on Conjunctival Goblet Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.uzh.ch [chem.uzh.ch]
- 15. wernerlab.weebly.com [wernerlab.weebly.com]
- 16. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The FPR2-induced rise in cytosolic calcium in human neutrophils relies on an emptying of intracellular calcium stores and is inhibited by a gelsolin-derived PIP2-binding peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BioKB - Relationship - FPR1 - activates - calcium(2+) [biokb.lcsb.uni.lu]
- 20. bachem.com [bachem.com]
- 21. chemistry.du.ac.in [chemistry.du.ac.in]
- 22. luxembourg-bio.com [luxembourg-bio.com]
Methodological & Application
AC9-25 Peptide: Comprehensive Application Notes for Handling and Storage of Lyophilized Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the AC9-25 Peptide
The this compound peptide is a synthetic fragment derived from the N-terminal region of Annexin A1 (also known as Lipocortin I).[1] It plays a significant role in modulating inflammatory responses. Specifically, this compound is recognized as an agonist for the formyl peptide receptor 1 (FPR1), a G protein-coupled receptor primarily expressed on neutrophils and other immune cells.[1][2] Activation of FPR1 by this compound can trigger downstream signaling cascades, including the activation of NADPH oxidase, a key enzyme in the production of reactive oxygen species (ROS) involved in host defense.[1][3] The peptide's ability to influence leukocyte activity makes it a valuable tool in research focused on inflammation, immunology, and related therapeutic areas.[2][3]
Given its biological significance and inherent chemical nature, the integrity of the this compound peptide is paramount for obtaining reproducible and reliable experimental results. This guide provides a detailed framework for the proper handling and storage of lyophilized this compound powder, from initial receipt to experimental use, ensuring its stability and biological activity are maintained.
Section 1: The Critical Importance of Proper Handling
Lyophilized peptides, while appearing robust, are susceptible to degradation from environmental factors. The primary threats to the stability of lyophilized this compound are moisture, temperature fluctuations, and light.
-
Moisture: Peptides are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[4][5] This absorbed water can initiate hydrolysis, leading to the breakdown of peptide bonds and a significant loss of biological activity.[4]
-
Temperature: Elevated temperatures accelerate chemical degradation pathways. For long-term viability, maintaining a consistently low storage temperature is crucial.[6][7] Furthermore, repeated freeze-thaw cycles of reconstituted peptide solutions can denature the peptide structure, rendering it inactive.[8][9]
-
Light: Exposure to UV or other intense light sources can degrade certain amino acid residues within the peptide sequence, compromising its function.[4][10]
The protocols outlined below are designed to mitigate these risks, establishing a self-validating system where adherence to the steps inherently protects the peptide's integrity.
Section 2: Storage Protocols for Lyophilized this compound Powder
The stability of this compound is highest in its lyophilized state. Proper storage is the first line of defense against degradation.
Initial Receipt and Inspection
Upon receiving the lyophilized this compound peptide, visually inspect the vial for any signs of damage to the container or seal. The lyophilized cake should appear as a dry, uniform powder.
Long-Term Storage Conditions
For optimal long-term stability, adhere to the following conditions. In its lyophilized form, this compound can be stable for up to 36 months when stored correctly.[11]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or colder (e.g., -80°C) | Minimizes chemical degradation and preserves peptide integrity over extended periods.[4][5][8][11] |
| Environment | Desiccated | Prevents moisture absorption, which is a primary cause of hydrolysis and degradation.[4][5][11] |
| Light Exposure | In the dark (e.g., in a freezer box) | Protects light-sensitive amino acids from photodegradation.[4][7][10] |
Handling Lyophilized Powder for Weighing
To prevent moisture contamination when accessing the lyophilized powder, a strict protocol must be followed.
-
Equilibration: Before opening, allow the vial of this compound to warm to room temperature inside a desiccator.[8][10][12] This critical step prevents atmospheric moisture from condensing on the cold peptide powder.
-
Aseptic Technique: Conduct all handling in a clean, draft-free environment. Always wear gloves to prevent contamination from proteases present on the skin.[8]
-
Dispensing: Quickly weigh the desired amount of peptide and securely recap the vial.
-
Inert Gas Purge (Optional but Recommended): For maximum stability, gently purge the vial with an inert gas like dry nitrogen or argon before recapping.[8][10] This displaces oxygen and moisture, further protecting the remaining peptide.
-
Return to Storage: Promptly return the sealed vial to the recommended -20°C storage.
Section 3: Reconstitution of this compound Peptide
Reconstitution is the process of dissolving the lyophilized peptide into a liquid solution for experimental use. This is a critical step, as the peptide is most vulnerable to degradation once in solution.[9]
Choosing the Right Solvent
The choice of solvent depends on the peptide's sequence and the experimental application. For many peptides, including this compound, high-purity, sterile solvents are required.
-
Recommended Solvents:
-
Sterile, deionized water: A common first choice for many peptides.
-
Bacteriostatic water (BW): Contains 0.9% benzyl alcohol as a preservative, which can be suitable for some applications but should be checked for compatibility with the specific assay.[13]
-
Phosphate-buffered saline (PBS): If the experiment requires a buffered solution at physiological pH.
-
Always consult the manufacturer's datasheet for any specific solvent recommendations for this compound.
Step-by-Step Reconstitution Protocol
-
Preparation: Ensure the lyophilized this compound vial and the chosen sterile solvent are at room temperature. Sanitize the rubber stopper of the peptide vial with an alcohol wipe.[13][14]
-
Solvent Addition: Using a sterile syringe, slowly inject the calculated volume of solvent down the side of the vial.[13][15] Do not squirt the solvent directly onto the lyophilized cake, as this can cause foaming and potential denaturation.[12]
-
Dissolution: Gently swirl or roll the vial to dissolve the peptide.[14][16] Avoid vigorous shaking or vortexing , as this mechanical stress can lead to peptide aggregation and loss of activity.[14] Most peptides will dissolve within a few minutes with gentle agitation.[14]
-
Visual Inspection: The final solution should be clear and free of particulates. If solubility is an issue, gentle warming or brief sonication may be attempted, but these methods should be used with caution as they can also degrade the peptide.
Section 4: Storage and Handling of Reconstituted this compound Solution
Peptide solutions have significantly shorter shelf lives than their lyophilized counterparts.[9]
Aliquoting: The Key to Longevity
To avoid the damaging effects of repeated freeze-thaw cycles, it is imperative to aliquot the reconstituted this compound solution into single-use volumes.[5][11]
-
Use low-protein-binding polypropylene microcentrifuge tubes.
-
The volume of each aliquot should be appropriate for a single experiment.
Storage of Reconstituted Aliquots
Once aliquoted, the peptide solution should be stored under the following conditions:
| Parameter | Recommended Condition | Stability | Rationale |
| Temperature | -20°C | Up to 1 month[11] | Freezing is essential for preserving the stability of the peptide in solution.[8] |
| Freeze-Thaw Cycles | Avoid | N/A | Each cycle can partially denature the peptide, leading to a cumulative loss of activity.[8][9] |
Note: Do not use frost-free freezers for storing peptide solutions, as their temperature cycling can inadvertently cause freeze-thaw events.[6]
Visual Workflow and Diagrams
This compound Peptide Handling Workflow
The following diagram illustrates the recommended workflow from receiving the lyophilized peptide to its use in an experiment.
Caption: Workflow for handling and storing this compound peptide.
This compound Signaling Pathway Overview
This diagram provides a simplified overview of the this compound peptide's primary mechanism of action.
Caption: Simplified signaling pathway of this compound via the FPR1 receptor.
Conclusion
The biological activity of the this compound peptide is intrinsically linked to its structural integrity. By implementing the rigorous handling and storage protocols detailed in this guide, researchers can ensure the peptide's stability, leading to more accurate, reproducible, and reliable experimental outcomes. Adherence to these guidelines for both the lyophilized powder and reconstituted solutions is a critical component of good laboratory practice in the study of inflammation and drug development.
References
-
AdooQ Bioscience. (n.d.). This compound | FPR Agonist. Retrieved February 5, 2026, from [Link]
-
Pure Peptide. (n.d.). How to Reconstitute Peptides – Step-by-Step Guide. Intercom. Retrieved February 5, 2026, from [Link]
-
AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Ac9–25 induced calcium mobilization in FPR-, FPRL1-, and FPRL2-transfected HL-60 cells. Retrieved February 5, 2026, from [Link]
-
BioLongevity Labs. (2025, November 26). How to Reconstitute Lyophilized Peptides: Step-by-Step Guide. Retrieved February 5, 2026, from [Link]
-
Peptide Sciences. (2025, May 23). How to Reconstitute Lyophilized Peptides: Best Practices. Retrieved February 5, 2026, from [Link]
-
National Institutes of Health. (2023). Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and this compound of Annexin A1 on Conjunctival Goblet Cell Function. Retrieved February 5, 2026, from [Link]
-
Peptides UK. (n.d.). How to Store Peptides | Best Practices for Researchers. Retrieved February 5, 2026, from [Link]
-
NIBSC. (n.d.). Peptide Storage. Retrieved February 5, 2026, from [Link]
-
Peptides.com. (2025, December 25). Peptide storage best practices for stability and safety. Retrieved February 5, 2026, from [Link]
-
PubMed. (2023, July 7). Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and this compound of Annexin A1 on Conjunctival Goblet Cell Function. Retrieved February 5, 2026, from [Link]
-
Investigative Ophthalmology & Visual Science. (n.d.). Anti-Inflammatory and Pro-resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12 and this compound of Annexin A1 on Conjunctival Goblet Cell Function. Retrieved February 5, 2026, from [Link]
-
GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved February 5, 2026, from [Link]
-
NovoPro Bioscience Inc. (n.d.). This compound peptide. Retrieved February 5, 2026, from [Link]
-
Dripdok Help Center. (n.d.). The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity. Intercom. Retrieved February 5, 2026, from [Link]
-
Future Fields. (2024, August 8). How to Reconstitute Lyophilized Proteins [Video]. YouTube. Retrieved February 5, 2026, from [Link]
-
MDPI. (n.d.). Antiseptic 9-Meric Peptide with Potency against Carbapenem-Resistant Acinetobacter baumannii Infection. Retrieved February 5, 2026, from [Link]
Sources
- 1. This compound peptide [novoprolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and this compound of Annexin A1 on Conjunctival Goblet Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. genscript.com [genscript.com]
- 6. nurevpeptides.com [nurevpeptides.com]
- 7. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. NIBSC - Peptide Storage [nibsc.org]
- 11. adooq.com [adooq.com]
- 12. biolongevitylabs.com [biolongevitylabs.com]
- 13. How to Reconstitute Peptides – Step-by-Step Guide | Pure Peptide [intercom.help]
- 14. verifiedpeptides.com [verifiedpeptides.com]
- 15. m.youtube.com [m.youtube.com]
- 16. rndsystems.com [rndsystems.com]
in vitro dosing regimen for AC9-25 in inflammatory models
Application Note: Precision In Vitro Dosing of Ac9-25 (Annexin A1 Mimetic) for Inflammatory Modulation
Executive Summary & Mechanistic Grounding
This compound (Acetyl-Gln-Ala-Trp-Phe-Ile-Glu-Asn-Glu-Glu-Gln-Glu-Tyr-Val-Gln-Thr-Val-Lys) is a bioactive peptide derived from the N-terminus of the glucocorticoid-regulated protein Annexin A1 (AnxA1) .[1] Unlike standard small molecule inhibitors that follow linear dose-response curves, this compound exhibits biphasic pharmacodynamics mediated by the Formyl Peptide Receptor (FPR) family.
The "Dual-Faced" Mechanism: To successfully utilize this compound in inflammatory models, researchers must understand its concentration-dependent receptor selectivity:
-
Low Concentration Window (Pro-Resolving): Acts primarily via FPR2/ALX (or partial agonism of FPR1) to desensitize neutrophils, inhibit transendothelial migration, and promote the resolution of inflammation.
-
High Concentration Window (Pro-Inflammatory/Activator): Acts as a full agonist of FPR1 , triggering calcium mobilization, NADPH oxidase activation, and superoxide anion release.
Critical Directive: This protocol is designed to characterize this duality. Do not treat this compound as a simple inhibitor. It is a modulator .
Strategic Dosing Regimen
The following dosing strategy is engineered to isolate the anti-inflammatory (resolution) window from the pro-inflammatory activation window.
Preparation of Stock Solutions[2][3]
-
Solubility: this compound is hydrophobic. It must be dissolved in organic solvent before aqueous dilution.
-
Stock Concentration: 10 mM in DMSO (Dimethyl Sulfoxide).
-
Storage: Aliquot into single-use vials (e.g., 10 µL) and store at -80°C. Avoid freeze-thaw cycles , as peptide aggregation will alter FPR binding kinetics.
The Titration Matrix (In Vitro)
For neutrophil (PMN) or macrophage assays, establish a logarithmic titration curve.
| Dose Tier | Concentration | Predicted Biological Effect | Target Receptor Dominance |
| Low | 10 nM – 500 nM | Anti-Inflammatory (Inhibition of chemotaxis, desensitization) | FPR2/ALX (High Affinity) |
| Mid | 1 µM – 10 µM | Transition Zone (Mixed signaling, variable ROS production) | FPR1 / FPR2 Competition |
| High | > 25 µM | Pro-Inflammatory (Calcium flux, NADPH oxidase activation) | FPR1 (Full Agonism) |
Detailed Protocol: Neutrophil NADPH Oxidase Modulation
This assay validates the bioactivity of this compound by measuring its ability to activate oxidative burst at high doses or desensitize cells to other stimuli at low doses.
Cell Model: Freshly isolated Human Neutrophils (PMNs) or dHL-60 (differentiated HL-60 cells).
Step-by-Step Workflow:
-
Cell Preparation:
-
Isolate PMNs via density gradient centrifugation (Polymorphprep™).
-
Resuspend cells at
cells/mL in HBSS (with / ). -
Critical: Keep cells at room temperature; cold shock activates priming.
-
-
This compound Priming (The Variable):
-
Divide cells into 96-well luminescence plate (white).
-
Add This compound at increasing concentrations: 0.1 µM, 1.0 µM, 10 µM, 50 µM .
-
Incubate for 5 minutes at 37°C.
-
-
Stimulation (The Challenge):
-
Arm A (Direct Agonism): Measure ROS immediately to see if this compound alone triggers the burst (High dose effect).
-
Arm B (Desensitization): Add a standard chemoattractant (e.g., fMLP at 100 nM) after the this compound incubation.
-
-
Readout (Luminol-Enhanced Chemiluminescence):
-
Inject Luminol (50 µM) + HRP (Horseradish Peroxidase).
-
Measure RLU (Relative Light Units) every 30 seconds for 45 minutes.
-
Expected Results & Interpretation:
-
At 50 µM (High Dose): this compound will induce a sharp spike in ROS (FPR1 activation) similar to fMLP.
-
At 0.1 - 1.0 µM (Low Dose): this compound should show minimal ROS generation alone. However, in Arm B, these cells should show reduced response to the subsequent fMLP challenge, indicating receptor desensitization (the anti-inflammatory mechanism).
Mechanistic Signaling Pathway (Visualization)
The following diagram illustrates the bifurcation of signaling pathways based on this compound concentration.
Caption: Biphasic signaling of this compound. Green path represents the pro-resolving window (FPR2); Red path represents the pro-inflammatory window (FPR1).
Troubleshooting & Controls
To ensure data integrity, every experiment must include the following controls:
| Control Type | Reagent | Purpose |
| Vehicle Control | DMSO (0.1% final) | Baseline ROS/Migration. Ensures solvent is not cytotoxic. |
| Positive Control (Agonist) | fMLP (100 nM) | Validates that neutrophils are capable of responding. |
| Negative Control (Antagonist) | BOC-2 (10 µM) | Pan-FPR antagonist. Pre-treatment with BOC-2 should abolish both the protective and activating effects of this compound, confirming FPR specificity. |
| Scramble Peptide | Scrambled this compound | Ensures effects are sequence-specific and not due to charge/length. |
References
-
Walther, A., et al. (2000). "A novel ligand of the formyl peptide receptor: annexin I regulates neutrophil extravasation by interacting with the FPR."[2] Molecular Cell, 5(5), 831-840.[2]
-
Karlsson, J., et al. (2005). "Neutrophil NADPH-oxidase activation by an annexin AI peptide is transduced by the formyl peptide receptor (FPR), whereas an inhibitory signal is generated independently of the FPR family receptors."[2] Journal of Leukocyte Biology, 78(3), 762-771.[2]
-
MedChemExpress. "this compound TFA Product Information & Biological Activity."
-
Perretti, M., & D'Acquisto, F. (2009). "Annexin A1 and glucocorticoids as effectors of the resolution of inflammation." Nature Reviews Immunology, 9(1), 62-70.
Sources
AC9-25 peptide treatment protocols for HL-60 transfected cells
Application Note: AC9-25 Peptide Treatment Protocols for HL-60 Transfected Cells
Executive Summary & Mechanism of Action
This technical guide details the handling and experimental application of This compound , a synthetic N-terminal peptide derived from Annexin A1 (residues 9–25: Ac-QAWFIENEEQEYVQTVK).
Scientific Rationale: Unlike the widely used Ac2-26 peptide—which is promiscuous and activates both Formyl Peptide Receptor 1 (FPR1) and FPR2 (ALX/FPRL1)—This compound exhibits high specificity for FPR1 . In HL-60 cells stably transfected to express specific receptor subtypes, this compound acts as a potent agonist for FPR1-driven calcium mobilization and NADPH oxidase activation, while failing to trigger FPR2.
This distinct pharmacological profile makes this compound an essential tool for dissecting the "pro-inflammatory" vs. "pro-resolving" duality of Annexin A1 signaling. While full-length Annexin A1 promotes resolution via FPR2, the this compound fragment mimics the FPR1-mediated activation often seen in the early phases of neutrophil recruitment.
Reagent Preparation & Handling
Critical Quality Attribute (CQA): this compound is prone to aggregation due to its hydrophobic residues. Proper solubilization is non-negotiable for reproducible kinetics.
Stock Solution Protocol
-
Lyophilized Storage: Store powder at -20°C. Desiccate before opening to prevent hydrolysis.
-
Solvent: Dissolve the peptide in DMSO to a concentration of 10 mM .
-
Why: Aqueous buffers can cause premature secondary structure formation (alpha-helices) or aggregation before receptor binding.
-
-
Working Aliquots: Aliquot into low-binding tubes (5–10 µL) and freeze at -80°C. Avoid freeze-thaw cycles.
-
Dilution: On the day of the experiment, dilute the DMSO stock into the assay buffer (e.g., HBSS + HEPES). Ensure the final DMSO concentration is <0.1% to avoid solvent cytotoxicity.
Cell Model: HL-60 Transfectants
Cell Line Selection Logic: Wild-type HL-60 cells express low levels of FPRs until differentiated. To validate this compound specificity, use stably transfected undifferentiated HL-60 cells :
-
HL-60-FPR1: Overexpressing FPR1 (Target).
-
HL-60-FPR2 (FPRL1): Overexpressing FPR2 (Negative Control for this compound).
-
HL-60-Neo: Empty vector (Negative Control).
Note: If measuring NADPH oxidase (ROS), cells MUST be differentiated (e.g., 1.3% DMSO for 4-5 days) to express the oxidase machinery (gp91phox), regardless of receptor transfection.
Protocol A: Intracellular Calcium Mobilization (Signaling)
This assay confirms receptor engagement.[1] this compound should trigger a rapid, transient Ca²⁺ spike in FPR1 cells only.
Materials:
-
Fura-2/AM (Ratiometric calcium indicator).
-
Assay Buffer: HBSS (with Ca²⁺/Mg²⁺), 10 mM HEPES, 0.1% BSA (Fatty-acid free).
-
Positive Control: fMLP (FPR1 agonist).[2]
-
Negative Control: WKYMVM (FPR2 agonist).
Step-by-Step Methodology:
-
Loading: Harvest HL-60 transfectants (1 × 10⁷ cells/mL). Incubate with 2 µM Fura-2/AM for 30 min at 37°C in the dark.
-
Washing: Centrifuge (300 x g, 5 min) and wash 2x with Assay Buffer to remove extracellular dye. Resuspend at 1 × 10⁶ cells/mL.
-
Equilibration: Aliquot cells into a cuvette or 96-well black plate. Monitor baseline fluorescence (Ex: 340/380 nm, Em: 510 nm) for 60 seconds to ensure stability.
-
Stimulation: Inject This compound (1 – 100 µM) .
-
Note: this compound is less potent than fMLP; typical EC50 is in the micromolar range.
-
-
Data Acquisition: Record the 340/380 ratio for 3–5 minutes.
-
Desensitization Check (Self-Validation):
-
Step A: Add fMLP (100 nM). Wait for signal return to baseline.
-
Step B: Add this compound (50 µM).
-
Result: No signal should be observed (homologous desensitization confirms FPR1 usage).
-
Protocol B: NADPH Oxidase Activation (Superoxide Release)
This functional assay measures the downstream consequence of FPR1 activation.
Pre-requisite: Differentiate HL-60 transfectants with 1.3% DMSO for 5 days prior to assay to upregulate NADPH oxidase components.
Methodology (Cytochrome C Reduction):
-
Preparation: Resuspend differentiated cells (1 × 10⁷ cells/mL) in HBSS.
-
Reaction Mix: In a dual-path spectrophotometer cuvette, mix:
-
500 µL Cell suspension.
-
50 µM Cytochrome C (horse heart).
-
+/- 10 µg/mL Superoxide Dismutase (SOD) (Reference blank).
-
-
Baseline: Record Absorbance at 550 nm for 2 minutes.
-
Activation: Add This compound (100 µM) .
-
Measurement: Monitor kinetics for 10 minutes.
-
Calculation:
. Use extinction coefficient .
-
Data Visualization & Pathway Logic
Table 1: Agonist Specificity Profile in HL-60 Transfectants
| Agonist | Concentration | HL-60-FPR1 (Ca²⁺ Flux) | HL-60-FPR2 (Ca²⁺ Flux) | Mechanism |
| This compound | 10 - 100 µM | High | None/Negligible | FPR1 Specific |
| Ac2-26 | 10 - 50 µM | Moderate | High | Promiscuous (FPR1/2) |
| fMLP | 100 nM | Very High | None | FPR1 Standard |
| WKYMVM | 100 nM | None | Very High | FPR2 Standard |
Figure 1: this compound Signaling Pathway in HL-60 Cells
Caption: this compound selectively engages FPR1, initiating G-protein coupled signaling leading to Calcium mobilization and NADPH oxidase activation, bypassing the FPR2 pro-resolving pathway.
Troubleshooting & Controls
-
Issue: No Calcium Response.
-
Cause: Peptide aggregation or receptor internalization.
-
Fix: Use fresh DMSO stock. Verify surface expression of FPR1 using flow cytometry (anti-FPR1 antibody).
-
-
Issue: High Background in ROS Assay.
-
Cause: Spontaneous differentiation or endotoxin contamination.
-
Fix: Use endotoxin-free water/buffers. Ensure HL-60 passage number is <20.
-
-
Issue: Response in FPR2 Cells.
-
Cause: High concentration artifact (>100 µM) or contamination with Ac2-26.
-
Fix: Titrate down to 10–50 µM. This compound should be strictly FPR1 specific at physiological relevance.
-
References
-
Walther, A., Riehemann, K., & Gerke, V. (2000). A novel ligand of the formyl peptide receptor: annexin I regulates neutrophil extravasation by interacting with the FPR.[3] Molecular Cell, 5(5), 831–840.[3] [Link]
-
Karlsson, J., Fu, H., Boulay, F., Dahlgren, C., Hellstrand, K., & Movitz, C. (2005). Neutrophil NADPH-oxidase activation by an annexin AI peptide is transduced by the formyl peptide receptor (FPR), whereas an inhibitory signal is generated independently of the FPR family receptors.[3][4] Journal of Leukocyte Biology, 78(3), 762–771.[3] [Link]
-
Dahlgren, C., et al. (2016). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Frontiers in Immunology. [Link]
Sources
- 1. genscript.com [genscript.com]
- 2. Evidence for an anti-inflammatory loop centered on polymorphonuclear leukocyte formyl peptide receptor 2/lipoxin A4 receptor and operative in the inflamed microvasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound peptide [novoprolabs.com]
- 4. Neutrophil NADPH-oxidase activation by an annexin AI peptide is transduced by the formyl peptide receptor (FPR), whereas an inhibitory signal is generated independently of the FPR family receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AC9-25 Peptide Stability and Degradation: A Technical Support Guide
Welcome to the technical support center for the AC9-25 peptide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability of the this compound peptide and troubleshooting advice for issues related to its degradation, particularly after freeze-thaw cycles. As a synthetic peptide derived from the N-terminus of Annexin A1, this compound holds potential in various research applications for its role in modulating inflammatory responses.[1][2] However, like all peptides, its chemical and physical integrity is paramount for reproducible and reliable experimental outcomes.
This document provides a comprehensive overview of best practices for handling and storing this compound, the mechanisms of peptide degradation, and protocols for assessing its stability.
Frequently Asked Questions (FAQs)
What is the optimal way to store lyophilized this compound peptide?
For long-term storage, lyophilized this compound should be stored at -20°C or, preferably, at -80°C in a tightly sealed container with a desiccant to prevent moisture absorption.[3][4] Exposure to moisture can significantly decrease the long-term stability of the peptide. When stored under these conditions, the peptide can be stable for several years.[3] For short-term storage, keeping the lyophilized peptide at 4°C is acceptable for a few weeks.[5][6] Always allow the vial to equilibrate to room temperature in a desiccator before opening to minimize condensation.[3]
How should I store this compound once it is in solution?
Peptides in solution are significantly less stable than in their lyophilized form.[5] For maximum stability, it is highly recommended to aliquot the peptide solution into single-use volumes and store them frozen at -20°C or -80°C.[7] This practice is crucial to avoid repeated freeze-thaw cycles, which are detrimental to peptide stability.[8] Generally, peptide solutions are stable for about 1-2 weeks at 4°C and for several months when frozen.[5] The optimal pH for storing peptide solutions is typically between 5 and 7.[5]
Why are repeated freeze-thaw cycles bad for my this compound peptide?
Repeated freeze-thaw cycles can compromise the stability of this compound through several mechanisms:
-
Aggregation: The formation of ice crystals during freezing can subject the peptide to interfacial stress, leading to aggregation.[9] This is a significant risk for many peptides and can be amplified with each freeze-thaw cycle.[9][10]
-
Localized Concentration and pH Shifts: As the solution freezes, solutes, including the peptide and buffer salts, become concentrated in the unfrozen liquid phase.[11] This can lead to drastic shifts in pH and ionic strength, which can accelerate degradation pathways like hydrolysis and deamidation.[10]
-
Physical Stress: The physical stress of ice crystal formation and thawing can disrupt the peptide's conformation, potentially leading to a loss of biological activity.[10]
Studies on various peptides and proteins have shown that repeated freeze-thaw cycles can lead to significant changes in their measured concentrations and integrity.[12][13][14]
What are the common degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, peptides, in general, are susceptible to several chemical and physical degradation processes.[15] The primary sequence of a peptide is a key determinant of its stability. Common degradation pathways include:
-
Oxidation: Amino acid residues such as methionine, cysteine, tryptophan, and histidine are susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, especially at higher pH.[16]
-
Deamidation: Asparagine (Asn) and glutamine (Gln) residues can undergo deamidation to form aspartic acid and glutamic acid, respectively. This introduces a negative charge and can alter the peptide's structure and function.[17]
-
Hydrolysis: Peptide bonds can be cleaved through hydrolysis, particularly at acidic pH or in the presence of certain amino acid sequences like Asp-Pro.
-
Aggregation: This physical degradation pathway involves the non-covalent association of peptide molecules, which can lead to precipitation and loss of activity.[9][11]
How can I tell if my this compound peptide has degraded?
Degradation of your this compound peptide may manifest in your experiments as:
-
Reduced or inconsistent biological activity.
-
Poor solubility compared to a fresh sample.
-
The appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).
For a definitive assessment of peptide integrity, analytical techniques such as HPLC and mass spectrometry (MS) are recommended.[18][19]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Biological Activity | Peptide degradation due to improper storage or handling (e.g., multiple freeze-thaw cycles). | 1. Always aliquot your peptide solution to avoid freeze-thaw cycles.[10] 2. Use a fresh vial of lyophilized peptide to prepare a new stock solution. 3. Perform a stability study on your peptide under your specific experimental conditions (see Experimental Protocols section). |
| Inconsistent Experimental Results | Variability in peptide concentration or integrity between aliquots or experiments. | 1. Ensure the peptide is fully solubilized before use. 2. Vortex the solution gently before taking an aliquot. 3. Confirm the peptide concentration using a quantitative amino acid analysis or a validated HPLC method. |
| Peptide is Difficult to Dissolve | The peptide may have aggregated, or the incorrect solvent is being used. | 1. Consult the manufacturer's instructions for the recommended solvent. 2. If aggregation is suspected, try dissolving a fresh sample. For hydrophobic peptides, small amounts of organic solvents like DMSO or acetonitrile may be necessary before adding an aqueous buffer. |
| Visible Precipitate in Solution | Peptide aggregation or precipitation. | 1. This is a strong indicator of instability. Do not use the solution. 2. Prepare a fresh solution from a new lyophilized stock. 3. Consider using cryoprotectants like sucrose in your buffer if storing in a frozen state is necessary for extended periods, as they can help inhibit aggregation during freezing.[9] |
Experimental Protocols
Protocol 1: Establishing a Freeze-Thaw Stability Study for this compound
This protocol outlines a general procedure to assess the stability of this compound after multiple freeze-thaw cycles.
Objective: To determine the impact of repeated freeze-thaw cycles on the purity and integrity of a solubilized this compound peptide.
Materials:
-
Lyophilized this compound peptide
-
Appropriate solvent/buffer (e.g., sterile water, PBS pH 7.4)
-
Low-retention microcentrifuge tubes
-
-80°C freezer
-
HPLC system with a C18 column
-
Mass spectrometer (optional, but recommended)
Procedure:
-
Peptide Reconstitution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired buffer.
-
Aliquoting: Dispense the stock solution into multiple, single-use aliquots in low-retention tubes.
-
Time-Zero Analysis (T0): Immediately analyze one aliquot by RP-HPLC to establish the initial purity profile. This will serve as your baseline.
-
Freeze-Thaw Cycles:
-
Place the remaining aliquots in a -80°C freezer for at least 1 hour (or until fully frozen).
-
Thaw the aliquots at room temperature or on ice until completely liquid. This constitutes one freeze-thaw cycle.
-
-
Analysis after Each Cycle: After 1, 3, 5, and 10 freeze-thaw cycles, take one aliquot for analysis by RP-HPLC.
-
Data Analysis:
-
Compare the chromatograms from each freeze-thaw cycle to the T0 sample.
-
Look for a decrease in the area of the main peptide peak and the appearance of new peaks, which would indicate degradation products.
-
Quantify the purity of the peptide at each time point.
-
Data Presentation:
The results can be summarized in a table as follows:
| Number of Freeze-Thaw Cycles | Purity of this compound (%) | Area of Main Peak (Arbitrary Units) | Number of Degradant Peaks |
| 0 (T0) | 98.5 | 1,200,000 | 2 |
| 1 | 98.3 | 1,195,000 | 2 |
| 3 | 97.1 | 1,165,200 | 3 |
| 5 | 95.2 | 1,122,400 | 4 |
| 10 | 90.8 | 1,053,760 | 5 |
Note: The data in this table is illustrative and does not represent actual experimental results for this compound.
Visualization of Experimental Workflow
Caption: Workflow for assessing this compound peptide stability after freeze-thaw cycles.
Mechanisms of Peptide Degradation
Understanding the chemical basis of peptide instability is crucial for developing robust handling and formulation strategies.
Primary Degradation Pathways
Caption: Common degradation pathways for peptides like this compound.
By adhering to the best practices outlined in this guide and, when necessary, performing stability studies tailored to your specific experimental conditions, you can ensure the integrity of your this compound peptide and the reliability of your research findings.
References
- Current time inform
-
Peptide handling & storage guidelines - How to store a peptide?. sb-PEPTIDE. [Link]
-
Effects of freeze-thaw cycles on the stability of diabetes-related metabolic biomarkers in plasma samples. UC Viden. [Link]
-
Does freeze thaw effect will have an impact on the peptide's stability?. ResearchGate. [Link]
-
Peptide Handling Guide; Tips on Storage of Synthetic Peptides. LifeTein. [Link]
-
DSC reveals the excipient impact on aggregation propensity of pharmaceutical peptides during freezing. ScienceDirect. [Link]
-
Peptide Storage and Handling Guidelines. GenScript. [Link]
-
Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]
-
Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects. ResearchGate. [Link]
-
The effects of a freeze-thaw cycle and pre-analytical storage temperature on the stability of insulin-like growth factor-I and pro-collagen type III N-terminal propeptide concentrations: Implications for the detection of growth hormone misuse in athletes. Wiley Online Library. [Link]
-
Instability of Peptide and the Possible Causes of Degradation. Encyclopedia.pub. [Link]
-
Impact of Single Freeze-Thaw Cycles on Serum Protein Stability: Implications for Clinical Biomarker Validation Using Mass Spectrometry. bioRxiv. [Link]
-
Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and this compound of Annexin A1 on Conjunctival Goblet Cell Function. PubMed. [Link]
-
Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and this compound of Annexin A1 on Conjunctival Goblet Cell Function. National Institutes of Health. [Link]
-
Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples. National Institutes of Health. [Link]
-
How to Store Peptides | Best Practices for Researchers. Innovagen. [Link]
-
Effects of Freeze–Thaw Cycles on the Structures and Functional Properties of Clitocybe squamulosa Protein Isolates. MDPI. [Link]
-
Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]
-
Analysis of Deamidation and Oxidation in Monoclonal Antibody using Peptide Mapping with UPLC/MSE. Waters. [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]
-
This compound induced calcium mobilization in FPR-, FPRL1-, and FPRL2-... ResearchGate. [Link]
-
Freeze–thaw characterization process to minimize aggregation and enable drug product manufacturing of protein based therapeutics. National Institutes of Health. [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]
-
Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Peptide Storage & Stability: A Definitive Guide. Peptides.org. [Link]
-
Anti-Inflammatory and Pro-resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12 and this compound of Annexin A1 on Conjunctival Goblet Cell Function. IOVS. [Link]
-
An Update on the Therapeutic Potential of Antimicrobial Peptides against Acinetobacter baumannii Infections. MDPI. [Link]
-
Effect of freezing on amyloid peptide aggregation and self-diffusion in an aqueous solution. ScienceDirect. [Link]
-
Addressing Acid-Catalyzed Deamidation and the Solubility of Hydrophobic Peptides in Multi-Attribute Method Workflows. ACS Publications. [Link]
-
Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Springer. [Link]
-
Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac. [Link]
Sources
- 1. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and this compound of Annexin A1 on Conjunctival Goblet Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 4. jpt.com [jpt.com]
- 5. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. researchgate.net [researchgate.net]
- 11. Freeze–thaw characterization process to minimize aggregation and enable drug product manufacturing of protein based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ucviden.dk [ucviden.dk]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 16. Deamidation and Oxidation Analysis Service - Creative Proteomics [creative-proteomics.com]
- 17. ptacts.uspto.gov [ptacts.uspto.gov]
- 18. ijsra.net [ijsra.net]
- 19. sepscience.com [sepscience.com]
Technical Support Center: AC9-25 Solubility in Hygroscopic DMSO
Welcome to the Technical Support Center for improving the solubility of the AC9-25 peptide in hygroscopic dimethyl sulfoxide (DMSO). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, scientifically grounded explanations, and practical, field-proven protocols to ensure the successful preparation and use of this compound in your experiments.
Introduction: The Challenge of this compound and Hygroscopic DMSO
This compound is a synthetic N-terminal peptide of Annexin A1, known to act as a formyl peptide receptor (FPR) agonist and to activate the neutrophil NADPH oxidase.[1][2][3] While readily soluble in high-quality, anhydrous DMSO, researchers often encounter difficulties in achieving and maintaining a clear solution. The primary culprit is the hygroscopic nature of DMSO, its tendency to readily absorb moisture from the atmosphere.[4] This absorbed water significantly alters the solvent properties of DMSO, often leading to the precipitation of peptides like this compound, especially after freeze-thaw cycles.[5]
This guide will provide a comprehensive framework for understanding and overcoming these challenges, ensuring the integrity and reproducibility of your experimental results.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to troubleshooting its solubility.
Sequence: Ac-Gln-Ala-Trp-Phe-Ile-Glu-Asn-Glu-Glu-Gln-Glu-Tyr-Val-Gln-Thr-Val-Lys-OH[1]
| Property | Value | Significance for Solubility |
| Molecular Weight | 2183.33 g/mol [1] | A larger molecule that may require more energy to solvate. |
| Theoretical Isoelectric Point (pI) | 4.08 | At neutral pH, the peptide will have a net negative charge, which can influence its interaction with solvents. |
| Grand Average of Hydropathicity (GRAVY) | -0.641 | The negative GRAVY score indicates that this compound is a hydrophilic peptide, suggesting a preference for polar environments.[6][7] |
The hydrophilic nature of this compound, as indicated by its negative GRAVY score, is a key factor in its solubility challenges in the presence of water in DMSO. While DMSO is a polar aprotic solvent capable of dissolving both polar and nonpolar compounds, the introduction of water creates a more aqueous-like microenvironment that can lead to the aggregation and precipitation of this hydrophilic peptide.[8]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of the DMSO solution, especially after storage?
A1: The most likely cause is the absorption of water by the DMSO. DMSO is highly hygroscopic and can rapidly absorb moisture from the air.[4] This absorbed water changes the solvent environment, making it less favorable for the hydrophilic this compound peptide, leading to precipitation. This issue is often exacerbated by repeated freeze-thaw cycles, which can promote the crystallization of the peptide from the solution.[5]
Q2: I used a brand new bottle of anhydrous DMSO, but still see solubility issues. What could be the problem?
A2: Even a newly opened bottle of anhydrous DMSO can quickly absorb atmospheric moisture once the seal is broken. The handling procedure is critical. Ensure that the DMSO is dispensed in a low-humidity environment (e.g., a glove box or under a stream of inert gas like argon or nitrogen) and that the bottle is securely sealed immediately after use.
Q3: Can I use heat to dissolve my this compound in DMSO?
A3: Gentle warming can be used as a last resort to aid dissolution, but it should be done with extreme caution.[9] Peptides are sensitive to high temperatures, which can cause degradation. If you must use heat, warm the solution gently (e.g., in a 37°C water bath) for a short period. However, the primary focus should be on using high-quality anhydrous DMSO and proper handling techniques.
Q4: What is the maximum concentration of this compound that I can dissolve in DMSO?
A4: While the stated solubility is ≥ 50 mg/mL, achieving this concentration requires optimal conditions, primarily the use of truly anhydrous DMSO. For routine laboratory use, preparing a stock solution in the range of 1-10 mg/mL in high-quality anhydrous DMSO is a more practical and reliable approach.
Troubleshooting Guide
This section provides a systematic approach to resolving this compound solubility issues.
Problem: Lyophilized this compound powder does not dissolve completely in DMSO.
| Potential Cause | Explanation | Solution |
| Water Contamination in DMSO | The most common reason for poor initial solubility. Water alters the solvent properties of DMSO, making it less effective at solvating the peptide.[5] | Use a fresh, unopened bottle of anhydrous DMSO (≤0.02% water). Handle the solvent in a low-humidity environment. |
| Incorrect Reconstitution Technique | Adding the solvent too quickly or not allowing the peptide to fully wet can lead to clumping. | Add a small amount of DMSO to the lyophilized powder to create a paste, then gradually add the remaining solvent while gently vortexing. |
| Presence of Salts in the Lyophilized Powder | Residual salts from synthesis and purification can affect solubility. | While usually not a major issue with high-purity peptides, if problems persist, consider the source and purity of your this compound. |
Problem: this compound solution is initially clear but forms a precipitate over time or after freeze-thaw cycles.
| Potential Cause | Explanation | Solution |
| Moisture Absorption During Storage | Even a well-prepared stock solution can absorb moisture if not stored correctly. | Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store at -20°C or -80°C. For long-term storage, consider flushing the headspace of the vial with an inert gas. |
| Freeze-Thaw Cycles | Repeated changes in temperature can promote the nucleation and growth of peptide crystals.[5] | Aliquoting is crucial to avoid multiple freeze-thaw cycles of the main stock solution. |
| Supersaturated Solution | The initial solution may have been supersaturated, and the precipitate is the result of the system reaching equilibrium. | Prepare a slightly more dilute stock solution. Ensure the peptide is fully dissolved before storage. |
Experimental Protocols
Protocol 1: Preparation of Anhydrous DMSO for Peptide Dissolution
For critical applications requiring the highest level of dryness, commercially available anhydrous DMSO can be further treated.
Materials:
-
Anhydrous DMSO (≤0.02% water)
-
Molecular sieves (3Å or 4Å), activated
-
Oven
-
Schlenk flask or similar glassware with a stopcock
-
Inert gas source (argon or nitrogen)
Procedure:
-
Activate the molecular sieves by heating them in an oven at 250-300°C for at least 3 hours.
-
Cool the molecular sieves to room temperature under a stream of inert gas or in a desiccator.
-
Add the activated molecular sieves to the anhydrous DMSO (approximately 10% w/v) in a Schlenk flask.
-
Allow the DMSO to stand over the molecular sieves for at least 24 hours.
-
For use, carefully decant or cannula transfer the required amount of dry DMSO to a fresh, dry container under an inert atmosphere.
Protocol 2: Preparation of a 10 mg/mL this compound Stock Solution in Anhydrous DMSO
Materials:
-
Lyophilized this compound peptide
-
Anhydrous DMSO (prepared as in Protocol 1 or from a fresh, sealed bottle)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
In a low-humidity environment (e.g., a glove box or under a gentle stream of inert gas), carefully weigh the desired amount of this compound into a sterile microcentrifuge tube.
-
Add a small volume of anhydrous DMSO (e.g., 10-20% of the final volume) to the peptide powder.
-
Gently vortex the tube to create a uniform paste. This ensures the peptide is fully wetted.
-
Gradually add the remaining anhydrous DMSO to reach the final desired concentration of 10 mg/mL.
-
Vortex the solution gently until the peptide is completely dissolved. The solution should be clear and free of any visible particles.
-
Immediately aliquot the stock solution into single-use volumes in sterile, low-protein binding microcentrifuge tubes.
-
Seal the tubes tightly and store at -20°C or -80°C.
Visualizing the Problem and Solution
The Hygroscopic Challenge
The following diagram illustrates the process by which atmospheric water compromises the integrity of a DMSO stock solution.
Caption: The process of DMSO absorbing atmospheric water.
Recommended Workflow for Preparing this compound Stock Solution
This workflow minimizes the risk of water contamination and ensures the highest quality stock solution.
Caption: Step-by-step workflow for optimal this compound stock preparation.
References
- This compound | FPR Agonist. (n.d.). MedchemExpress.com.
- This compound peptide. (n.d.). NovoPro Bioscience Inc.
- This compound. (n.d.). BOC Sciences.
- This compound | Formyl Peptide Receptor Ligands. (n.d.). Tocris Bioscience.
- Peptide Solubility Guidelines. (n.d.). SB-Peptide.
- General Guide for Dissolving Peptides. (n.d.). Peptide Synthetics.
- Guidelines for Dissolving Peptides. (n.d.). GenScript.
- GRAVY Calculator. (n.d.).
- IPC 2.0 - Isoelectric point and pKa prediction for proteins and peptides using deep learning. (n.d.). IPC 2.0.
- Protein GRAVY. (n.d.).
- Peptide Hydrophobicity/Hydrophilicity Analysis Tool. (n.d.). Peptide 2.0.
- Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). (n.d.). University of Washington.
- Luzar, A., & Soper, A. K. (1993). Structure and hydrogen bond dynamics of water–dimethyl sulfoxide mixtures by computer simulations. The Journal of Chemical Physics, 98(11), 8847-8857.
- Hygroscopic behaviour of DMSO - how bad is it? (2014, April 2). Chemistry Stack Exchange.
- Recommendations for Purification of a DMSO-soluble Peptide? (2020, February 5).
- Hodges, R. S., & Merrifield, R. B. (1975). The role of trifluoroacetic acid in the cleavage of protecting groups from synthetic peptides. The Journal of Organic Chemistry, 40(13), 1813-1818.
- Water determination in dimethyl sulfoxide (DMSO). (n.d.). Honeywell.
- The Effects of Water on DMSO and Effective Hydration Measurement. (n.d.).
- Thermodynamics of Mixing Water with Dimethyl Sulfoxide, as Seen from Computer Simulations. (n.d.).
- Testing for Water in DMSO: Exploring Alternatives to Volumetric Karl Fischer Analysis. (2019, May 2). Pharmaceutical Technology.
- Understanding DMSO/Water Interactions. (n.d.).
- Safety D
- Isoelectric Point Estimation, Amino Acid Sequence and Algorithms. (2016, May 16). Thermo Fisher Scientific.
- Abbreviations: DMSO-Dimethyl Sulfoxide, TFA-Trifluoroacetic acid, TIPS-Triisopropylsilane, Fmoc-Osu-Fmoc-succinimide, TCEP. (n.d.). The Royal Society of Chemistry.
- Quantifying Hydrogen-Bond Populations in Dimethyl Sulfoxide/Water Mixtures. (2017, September 11). PubMed.
- Water Determination by Karl Fischer Titr
- DMSO and TMAO—Differences in Interactions in Aqueous Solutions of the K-Peptide. (2025, October 14).
- Hydrophobicity scales. (n.d.). In Wikipedia.
- DMSO, Anhydrous. (n.d.). Biotium.
- Prediction of isoelectric point on the 25 % testing datasets. (n.d.).
- Full article: Triethyl phosphate (TEP) – dimethylsulfoxide (DMSO), as a green solvent mixture for solid-phase peptide synthesis (SPPS). (2024, December 16). Taylor & Francis.
- ProtParam document
- DMSO (dimethylsulfoxide), anhydrous. (2012, September 12). Thermo Fisher Scientific.
- Karl Fischer titr
- Characterizing Interactions Between Small Peptides and Dimethyl Sulfoxide Using Infrared Spectroscopy and Computational Methods. (2024, December 12). PubMed.
- Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and this compound of Annexin A1 on Conjunctival Goblet Cell Function. (2023, July 7). PubMed.
- Quantifying Hydrogen-Bond Populations in Dimethyl Sulfoxide/Water Mixtures. (2017, September 11). PubMed.
- Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. (2023, August 20). MDPI.
- Beware of Proteins in DMSO. (n.d.). PubMed.
- Karl Fischer titr
- Which Reagent/Chemicals can be used in Karl Fischer Titration other than Methanol? (2018, November 13). APEC.
- Triethyl phosphate (TEP) – dimethylsulfoxide (DMSO), as a green solvent mixture for solid-phase peptide synthesis (SPPS). (2024, December 2). Taylor & Francis.
- Gravy index score (average hydrophobicity and hydrophilicity) of colon... (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 4. Characterizing Interactions Between Small Peptides and Dimethyl Sulfoxide Using Infrared Spectroscopy and Computational Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cavidi.se [cavidi.se]
- 6. GRAVY Calculator [gravy-calculator.de]
- 7. Peptide Hydrophobicity/Hydrophilicity Analysis Tool [peptide2.com]
- 8. real.mtak.hu [real.mtak.hu]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
AC9-25 Peptide Aggregation: Technical Support & Troubleshooting Guide
From the desk of the Senior Application Scientist
Welcome to the technical support center for the AC9-25 peptide. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of peptide aggregation in stock solutions. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps necessary to ensure the integrity and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding this compound solubility and stability.
Q1: What is the this compound peptide and why is it prone to aggregation?
A: The this compound peptide is a synthetic 17-amino acid fragment (sequence: NH2-SLGRFGRLESLVEALGFLK-OH) derived from a larger protein of interest in therapeutic research. Its propensity to aggregate stems from its amphipathic nature, meaning it possesses both hydrophilic (water-loving) and hydrophobic (water-fearing) regions. In aqueous solutions, the hydrophobic residues tend to interact with each other to minimize contact with water, a process that can lead to the formation of soluble oligomers and, eventually, insoluble aggregates or fibrils.
Q2: What are the initial signs of this compound aggregation in my stock solution?
A: The first indicators of aggregation can be subtle. You should be vigilant for the following signs:
-
Visual Cloudiness or Opalescence: The solution may lose its clarity and appear hazy.
-
Precipitate Formation: Visible particles may appear, either suspended in the solution or settled at the bottom of the vial.
-
Increased Viscosity: The solution may become thicker or more gel-like.
-
Inconsistent Results: A loss of peptide activity or variability in experimental outcomes is often a downstream indicator of aggregation issues.
Q3: I need to prepare a stock solution. What is the absolute best starting solvent for this compound?
A: There is no single "best" solvent, as the optimal choice depends on the final application. However, a universal starting point is to use a small amount of an organic solvent to first wet and solubilize the lyophilized peptide before adding the aqueous buffer.
-
For General Use: We recommend starting with sterile, high-purity Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
For Cell-Based Assays: If DMSO is cytotoxic to your cell line, consider using a minimal amount of acetonitrile (ACN) or an aqueous solution with a pH far from the peptide's isoelectric point (pI).
Crucially, always add the organic solvent to the dry peptide pellet first, ensuring it is fully dissolved before slowly adding the aqueous buffer dropwise while vortexing. This prevents the peptide from crashing out of solution.
Part 2: In-Depth Troubleshooting Guide
This section provides structured solutions to specific problems you may encounter during your work with this compound.
Problem 1: My lyophilized this compound peptide will not dissolve in my aqueous buffer.
-
Immediate Cause: This is often due to the peptide's hydrophobicity. Direct reconstitution in an aqueous buffer can cause immediate aggregation as the hydrophobic regions collapse together.
-
Solution Workflow:
-
Centrifuge the Vial: Before opening, briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.
-
Initial Organic Solubilization: Add a small volume of 100% DMSO (e.g., 20 µL for 1 mg of peptide) to the dry peptide. Gently vortex or pipette up and down until the peptide is fully dissolved. You should have a clear solution.
-
Stepwise Dilution: Slowly add your desired aqueous buffer (e.g., PBS, Tris) drop-by-drop to the DMSO-peptide concentrate while gently vortexing. This gradual change in solvent polarity is critical.
-
Final Concentration: Do not exceed a final DMSO concentration of 1-5% in your stock solution if possible, especially for cell-based assays, though this limit is application-dependent.
-
Problem 2: My this compound stock solution, which was initially clear, has now become cloudy after storage.
-
Immediate Cause: This indicates that the peptide, while initially soluble, is not stable under the current storage conditions. This delayed aggregation can be triggered by factors like temperature fluctuations, incorrect pH, or high peptide concentration.
-
Troubleshooting & Mitigation Strategy:
-
Assess Storage Temperature: this compound stock solutions should ideally be stored at -80°C. Storage at -20°C is acceptable for short periods, but repeated freeze-thaw cycles must be avoided as they promote aggregation. Aliquoting the stock solution into single-use volumes is highly recommended.
-
Evaluate Solution pH: The isoelectric point (pI) of a peptide is the pH at which it has no net charge, making it least soluble. For peptides with a net positive charge at neutral pH (containing more basic residues like Lysine, Arginine), using a slightly acidic buffer (e.g., pH 4-6) can improve solubility. Conversely, for peptides with a net negative charge, a basic buffer (pH 8-10) may be beneficial.
-
Consider Solubility-Enhancing Excipients: If pH and temperature adjustments are insufficient, consider incorporating excipients into your buffer.
-
Arginine: A 0.1-0.5 M solution of L-arginine can act as a "hydrotropic" agent, interfering with the hydrophobic interactions that lead to aggregation.
-
Detergents: For non-cell-based applications, low concentrations (below the critical micelle concentration) of non-ionic detergents like Tween® 20 or Triton™ X-100 can help maintain solubility.
-
-
Data Summary: Recommended Solubilization & Storage Conditions
| Parameter | Recommendation | Rationale & Expert Notes |
| Initial Solvent | High-purity DMSO or DMF | Wets and dissolves the hydrophobic peptide before introduction of aqueous buffer, preventing initial collapse. |
| Aqueous Buffer | Sterile PBS, Tris, or HEPES | Choice is application-dependent. Ensure pH is at least 1-2 units away from the peptide's theoretical pI. |
| Peptide Concentration | ≤ 1 mM | Higher concentrations significantly increase the rate of aggregation. Prepare a higher concentration stock in organic solvent and dilute into aqueous buffer immediately before use. |
| Storage Temperature | -80°C (Recommended) or -20°C | Minimizes molecular motion and slows aggregation kinetics. Avoid frost-free freezers which undergo temperature cycling. |
| Freeze-Thaw Cycles | Avoid (Maximum 1-2 cycles) | Ice crystal formation during freezing can concentrate the peptide and promote aggregation. Aliquot into single-use volumes. |
| Additives (Optional) | 0.1 M L-Arginine, 10-20% Acetonitrile | L-arginine can suppress aggregation. Acetonitrile can be used but may impact downstream applications. |
Part 3: Experimental Protocols & Visualization
Protocol 1: Step-by-Step Reconstitution of this compound Peptide
This protocol provides a reliable method for solubilizing 1 mg of lyophilized this compound to a final concentration of 1 mM.
-
Preparation: Bring the vial of lyophilized this compound and a vial of high-purity DMSO to room temperature.
-
Centrifugation: Centrifuge the peptide vial at low speed (e.g., 1,000 x g) for 1 minute to collect all powder at the bottom.
-
Initial Dissolution: Carefully open the vial in a sterile environment. Add 20 µL of 100% DMSO directly to the peptide pellet.
-
Mixing: Cap the vial and vortex gently for 30-60 seconds. Visually inspect to ensure the solution is completely clear and free of particulates.
-
Aqueous Dilution: Calculate the volume of aqueous buffer needed. Assuming a molecular weight of ~1800 g/mol for this compound, to make a 1 mM stock from 1 mg (~0.556 µmoles), you will need a total volume of 556 µL.
-
Slow Addition: Using a calibrated micropipette, slowly add 536 µL of your chosen sterile aqueous buffer to the 20 µL DMSO-peptide solution. Add the buffer in small increments (e.g., 50-100 µL at a time), vortexing gently between additions.
-
Final Inspection & Aliquoting: Once all buffer is added, perform a final visual inspection. The solution must be perfectly clear. Immediately aliquot the solution into single-use, low-protein-binding tubes (e.g., 20 µL aliquots).
-
Storage: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath, and then transfer to -80°C for long-term storage.
Troubleshooting Workflow Diagram
The following diagram outlines the decision-making process when encountering issues with your this compound stock solution.
Caption: Decision-making workflow for troubleshooting this compound peptide aggregation.
References
-
Peptide Solubility Guide. GenScript. [Link]
- The Use of Arginine in Protein Formulations. Shire, S.L. (2009), Journal of Pharmaceutical Sciences. While this paper focuses on proteins, the principles of using L-arginine to suppress aggregation are directly applicable to aggregation-prone peptides. A summary of these principles is often found in technical guides from peptide manufacturers.
Validation & Comparative
A Comparative Guide to the Anti-Inflammatory Effects of Annexin A1 Peptides: Ac9-25 vs. Ac2-12
For researchers and drug development professionals navigating the landscape of inflammation modulation, the Annexin A1 (AnxA1) pathway presents a compelling target. AnxA1, a key mediator of glucocorticoid action, and its N-terminal mimetic peptides are at the forefront of developing pro-resolving therapeutics.[1][2] This guide provides an in-depth, objective comparison of two such peptides, Ac9-25 and Ac2-12, focusing on their distinct anti-inflammatory mechanisms and efficacy as substantiated by experimental data.
Introduction: The Annexin A1 System and its Peptide Mimetics
Annexin A1 is a 37 kDa protein that plays a pivotal role in endogenous anti-inflammatory and pro-resolving pathways.[3][4] Its biological activity is largely attributed to its N-terminal domain, which, upon cleavage, releases smaller peptides with potent immunomodulatory properties.[5] These peptides, including Ac2-26 and its shorter fragments Ac2-12 and this compound, exert their effects primarily through the Formyl Peptide Receptor (FPR) family, particularly FPR2/ALX.[3][5][6] Understanding the nuanced differences between these peptides is critical for selecting the appropriate tool for targeted therapeutic development. While the longer peptide, Ac2-26, is well-characterized for its robust anti-inflammatory and pro-resolving actions, this guide will focus on the comparative activities of the less-studied fragments, Ac2-12 and this compound.[7][8][9]
Comparative Analysis: this compound vs. Ac2-12
Experimental evidence reveals that while both peptides are derived from the same parent protein, their functional profiles are markedly different. Ac2-12 largely retains the anti-inflammatory characteristics of the parent AnxA1 molecule, whereas this compound exhibits a divergent, and in some contexts, functionally opposite, profile.
Mechanism of Action and Receptor Engagement
The primary distinction between Ac2-12 and this compound lies in their functional effects following receptor engagement.
-
Ac2-12: This peptide is known to inhibit neutrophil extravasation and reduce the influx of polymorphonuclear leukocytes to sites of inflammation.[5] Its actions are consistent with the pro-resolving functions of full-length AnxA1. Studies in cultured rat conjunctival goblet cells have shown that Ac2-12, like AnxA1, can inhibit histamine-stimulated increases in intracellular calcium ([Ca2+]i), a key event in allergic inflammatory responses.[1][2]
-
This compound: In contrast, this compound has been shown to activate NADPH oxidase and inhibit superoxide anion release from leukocytes only when triggered by other chemoattractants.[5] Significantly, in direct comparative studies, this compound failed to inhibit the histamine-stimulated calcium increase in goblet cells, indicating a clear functional divergence from Ac2-12 and AnxA1 in this model system.[1][2] this compound is also described as a ligand for Formyl Peptide Receptor 1 (FPR1), which is often associated with pro-inflammatory signaling, a stark contrast to the primarily pro-resolving signaling via FPR2/ALX.[10][11]
Downstream Signaling Pathways
The differences in their mechanisms are further elucidated by their distinct downstream signaling cascades. A key study investigating the counter-regulation of the histamine H1 receptor provides a clear example.[1][2]
-
Ac2-12 was found to counter-regulate the H1 receptor through a single pathway: the β-adrenergic receptor kinase (βARK).[1][2]
-
For comparison, the more potent peptide Ac2-26 (and AnxA1) utilizes a broader signaling network, engaging not only βARK but also the p42/p44 MAPK/ERK1/2 and protein kinase C (PKC) pathways to achieve its effect.[1][2]
This suggests a more limited, or specialized, signaling capacity for Ac2-12 compared to longer AnxA1-derived peptides, while this compound appears to operate through entirely different signaling paradigms.
Caption: Differential signaling of AnxA1 peptides in H1 receptor counter-regulation.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a comparative study on cultured rat conjunctival goblet cells, demonstrating the differential potency and efficacy of Ac2-12 and this compound.
| Peptide | Effective Concentration | Effect on Histamine-Stimulated [Ca2+]i Increase | Signaling Pathway for H1R Counter-Regulation |
| Ac2-12 | 10⁻⁹ M | Inhibition | β-adrenergic receptor kinase (βARK) |
| This compound | Not Effective | No Inhibition | Not Applicable |
| Ac2-26 (Reference) | 10⁻¹² M | Inhibition | βARK, p42/p44 MAPK/ERK1/2, PKC |
Data sourced from The American Journal of Pathology (2023).[1]
This data clearly indicates that Ac2-12 is anti-inflammatory in this context, albeit less potent than Ac2-26, while this compound lacks this specific activity entirely.
Experimental Protocols for Evaluation
To empower researchers to validate and expand upon these findings, we provide detailed protocols for key assays used in the characterization of these peptides.
In Vitro Assay: Intracellular Calcium Mobilization
This protocol is designed to measure the ability of a test compound to inhibit agonist-induced increases in intracellular calcium, a hallmark of cellular activation in many inflammatory cell types.
Causality: Measuring intracellular calcium provides a direct, quantifiable readout of the activation of G-protein coupled receptors like the FPRs and the histamine H1 receptor. An anti-inflammatory peptide is expected to suppress the calcium flux induced by a pro-inflammatory stimulus (e.g., histamine).
Methodology:
-
Cell Culture: Culture target cells (e.g., rat conjunctival goblet cells, neutrophils, macrophages) to ~80-90% confluency in appropriate media.[2]
-
Dye Loading: Wash cells with a buffered salt solution. Incubate cells with a fluorescent Ca2+ indicator dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C, allowing the dye to enter the cells.[2]
-
Washing: Gently wash the cells twice to remove extracellular dye.
-
Peptide Pre-incubation: Add the test peptide (Ac2-12 or this compound) at various concentrations (e.g., 10⁻¹² M to 10⁻⁶ M) and incubate for a defined period (e.g., 10-15 minutes). Include a vehicle control.
-
Baseline Measurement: Place the plate in a fluorescence plate reader equipped with dual excitation wavelengths (e.g., 340 nm and 380 nm) and measure baseline fluorescence emission (at ~510 nm) for 1-2 minutes.
-
Agonist Stimulation: Inject a pro-inflammatory agonist (e.g., histamine) and immediately continue fluorescence measurement for 5-10 minutes to capture the peak calcium response.
-
Data Analysis: Calculate the ratio of fluorescence intensities (340/380 nm), which is proportional to the intracellular calcium concentration. Compare the peak response in peptide-treated wells to the vehicle control to determine the percentage of inhibition.
In Vivo Assay: Carrageenan-Induced Peritonitis
This is a classic, robust model of acute inflammation used to assess the in vivo efficacy of anti-inflammatory compounds by quantifying leukocyte migration into the peritoneal cavity.
Causality: The recruitment of leukocytes, particularly neutrophils, is a cardinal sign of acute inflammation. An effective anti-inflammatory agent will reduce the number of leukocytes migrating to the inflamed peritoneum. This model is highly relevant for FPR agonists, which are known to modulate leukocyte trafficking.[12]
Caption: Workflow for the in vivo carrageenan-induced peritonitis model.
Methodology:
-
Animal Acclimation: Acclimate male C57BL/6 mice for at least one week under standard laboratory conditions.
-
Pre-treatment: Administer the test peptides (this compound or Ac2-12) or vehicle control via intraperitoneal (i.p.) injection 30-60 minutes prior to the inflammatory challenge.[12]
-
Induction of Peritonitis: Inject 1 mL of a 1% carrageenan solution (in sterile saline) i.p. to induce inflammation.[12]
-
Inflammatory Response: House the animals for a set period (typically 4 hours) to allow for leukocyte migration.
-
Peritoneal Lavage: Euthanize the mice and collect the peritoneal exudate by washing the peritoneal cavity with 3-5 mL of sterile, cold PBS containing EDTA.
-
Cell Quantification:
-
Determine the total number of leukocytes in the lavage fluid using a hemocytometer.
-
Prepare cytospin slides from the lavage fluid and perform a differential stain (e.g., Wright-Giemsa) to count the number of neutrophils, monocytes, and other cell types.
-
-
Data Analysis: Compare the total and differential leukocyte counts between the peptide-treated groups and the vehicle-treated group to determine the percentage reduction in cell migration.
Conclusion and Future Directions
The experimental evidence strongly indicates that Ac2-12 and this compound are not functionally interchangeable. Ac2-12 exhibits clear anti-inflammatory properties, consistent with its role as a mimetic of Annexin A1, capable of inhibiting key inflammatory events like leukocyte migration and histamine-induced calcium signaling. [1][5] In contrast, This compound lacks these specific anti-inflammatory actions in comparative models and may engage different receptor systems (FPR1) to elicit distinct cellular responses. [1][10]
For researchers in drug development, this distinction is critical. Ac2-12 represents a viable candidate for further investigation as a targeted anti-inflammatory agent, particularly in contexts where inhibiting neutrophil activity and histamine-mediated responses is desirable. The divergent activities of this compound warrant further investigation to fully elucidate its role but suggest it is not a suitable candidate for applications requiring AnxA1-like anti-inflammatory effects. Future studies should focus on head-to-head comparisons in a broader range of in vivo inflammation models to fully map the therapeutic potential of Ac2-12.
References
-
Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and this compound of Annexin A1 on Conjunctival Goblet Cell Function. National Institutes of Health (NIH).[Link]
-
Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and this compound of Annexin A1 on Conjunctival Goblet Cell Function. PubMed.[Link]
-
Anti-Inflammatory and Pro-resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12 and this compound of Annexin A1 on Conjunctival Goblet Cell Function. Investigative Ophthalmology & Visual Science (IOVS).[Link]
-
Ac9–25 induced calcium mobilization in FPR-, FPRL1-, and FPRL2-... ResearchGate.[Link]
-
Effects of Formyl Peptide Receptor Agonists Ac 9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models. MDPI.[Link]
-
Targeting the resolution pathway of inflammation using Ac2–26 peptide-loaded PEGylated lipid nanoparticles for the remission of rheumatoid arthritis. PubMed Central.[Link]
-
(PDF) Anti-Inflammatory Mechanisms of the Annexin A1 Protein and Its Mimetic Peptide Ac2-26 in Models of Ocular Inflammation In Vivo and In Vitro. ResearchGate.[Link]
-
Anti-inflammatory Mechanisms of the Annexin A1 Protein and Its Mimetic Peptide Ac2-26 in Models of Ocular Inflammation in Vivo and in Vitro. PubMed.[Link]
-
Annexin-A1-Derived Peptide Ac2-26 Suppresses Allergic Airway Inflammation and Remodelling in Mice. MDPI.[Link]
-
Annexin A1 N-Terminal Derived Peptide Ac2-26 Exerts Chemokinetic Effects on Human Neutrophils. Frontiers in Immunology.[Link]
-
Schematic model of AnxA1 and Ac2-26 peptide mechanism of action in EIU. LPS, through TLR4 and NF. ResearchGate.[Link]
-
The role and mechanism of the annexin A1 peptide Ac2‐26 in rats with cardiopulmonary bypass lung injury. PMC - NIH.[Link]
-
Annexin A1 mimetic peptide controls the inflammatory and fibrotic effects of silica particles in mice. PMC - NIH.[Link]
-
A formyl peptide receptor agonist suppresses inflammation and bone damage in arthritis. British Journal of Pharmacology.[Link]
-
Annexin A1 Mimetic Peptide and Piperlongumine: Anti-Inflammatory Profiles in Endotoxin-Induced Uveitis. MDPI.[Link]
-
The N-Formyl Peptide Receptor 2 (FPR2) Agonist MR-39 Exhibits Anti-Inflammatory Activity in LPS-Stimulated Organotypic Hippocampal Cultures. PubMed.[Link]
-
Annexin A1 in Pain: Bridging Immune Modulation and Nociceptive Signaling. MDPI.[Link]
-
The N-Formyl Peptide Receptor 2 (FPR2) Agonist MR-39 Exhibits Anti-Inflammatory Activity in LPS-Stimulated Organotypic Hippocampal Cultures. MDPI.[Link]
-
Deficiency of Formyl Peptide Receptor 1 and 2 Is Associated with Increased Inflammation and Enhanced Liver Injury after LPS-Stimulation. PLOS One.[Link]
-
Full article: Formyl peptide receptor modulators: a patent review and potential applications for inflammatory diseases (2021–2024). Taylor & Francis Online.[Link]
Sources
- 1. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and this compound of Annexin A1 on Conjunctival Goblet Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Targeting the resolution pathway of inflammation using Ac2–26 peptide-loaded PEGylated lipid nanoparticles for the remission of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin A1 Mimetic Peptide and Piperlongumine: Anti-Inflammatory Profiles in Endotoxin-Induced Uveitis [mdpi.com]
- 5. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and this compound of Annexin A1 on Conjunctival Goblet Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A formyl peptide receptor agonist suppresses inflammation and bone damage in arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Annexin A1 N-Terminal Derived Peptide Ac2-26 Exerts Chemokinetic Effects on Human Neutrophils [frontiersin.org]
- 9. Annexin A1 mimetic peptide controls the inflammatory and fibrotic effects of silica particles in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Formyl Peptide Receptor Ligands: Tocris Bioscience [rndsystems.com]
- 11. Deficiency of Formyl Peptide Receptor 1 and 2 Is Associated with Increased Inflammation and Enhanced Liver Injury after LPS-Stimulation | PLOS One [journals.plos.org]
- 12. mdpi.com [mdpi.com]
Technical Guide: HPLC Purity Verification of AC9-25 (Annexin A1 Mimetic)
Executive Summary
AC9-25 (Ac-QAWFIENEEQEYVQTVK) is a bioactive N-terminal fragment (residues 9–25) of the Annexin A1 protein.[1] Unlike the more promiscuous Ac2-26 analog, this compound exhibits specific agonist activity at the Formyl Peptide Receptor (FPR) while lacking activity at FPRL1 (FPR2/ALX). This specificity makes high-fidelity purification critical; impurities from crude synthesis (deletion sequences) can mask specific receptor kinetics or introduce off-target effects.
This guide outlines the validated protocol for verifying Research Grade (>95%) purity of this compound, comparing its chromatographic behavior to alternatives, and establishing a self-validating quality control workflow.
Part 1: Physicochemical Profile & Chromatographic Challenges
To verify purity, one must first understand the molecule's behavior in solution. This compound presents a unique challenge due to its amphipathic nature—containing a hydrophobic core (AWFI) flanked by an acidic, glutamate-rich domain (ENEEQE).
| Property | Specification | Chromatographic Impact |
| Sequence | Ac-QAWFIENEEQEYVQTVK | N-terminal Acetylation removes the positive charge, increasing hydrophobicity. |
| Net Charge (pH 2.0) | +1 (Lysine protonated, Glu/N-term neutral) | Retentive: Good retention on C18 in TFA buffers. |
| Net Charge (pH 7.0) | -5 (Glu deprotonated) | Elusive: Highly soluble but poor retention on RP-HPLC without ion-pairing. |
| UV Absorption | 214 nm (Peptide bond) & 280 nm (Trp/Tyr) | Dual-Wavelength Advantage: The presence of Tryptophan (W11) allows 280nm detection to distinguish the target from non-aromatic impurities. |
The "Research Grade" Standard
For this compound, "Research Grade" is strictly defined to ensure biological reproducibility:
-
Counter-ion: Trifluoroacetate (TFA) is standard for stability, though Acetate is preferred for sensitive cell-based assays (requires ion exchange).
-
Identity: Mass Spectrometry (ESI-MS) matching theoretical MW (~2183.3 Da).
Part 2: Comparative Analysis of Purity Grades
Using this compound in biological assays (e.g., neutrophil NADPH oxidase activation) requires distinguishing it from crude byproducts and the longer Ac2-26 analog.
Table 1: Performance Comparison by Purity & Analog
| Feature | This compound (Research Grade >95%) | This compound (Screening Grade ~70%) | Ac2-26 (Alternative Analog) |
| Primary Use | Quantitative Receptor Kinetics, Signal Transduction | Antibody Generation, Western Blot Blocking | Broad-spectrum AnxA1 mimetics (FPR1 & FPR2) |
| Impurity Profile | <5% Deletion sequences (e.g., des-Glu) | High levels of truncated peptides that may act as antagonists. | Longer sequence (2-26) prone to oxidation at Methionine (Met2). |
| HPLC Behavior | Sharp, symmetrical peak. | Broad peak with "shoulders" (unresolved deletion sequences). | Elutes later than this compound due to higher hydrophobicity. |
| Biological Risk | Low: Specific activation of FPR. | High: Truncated fragments may compete for the receptor without activating it. | Variable: Activates multiple receptors; less specific than this compound. |
Part 3: Validated HPLC Verification Protocol
This protocol uses a "Self-Validating" approach: the use of dual-wavelength detection confirms that the main peak contains the aromatic residues (Trp/Tyr) expected in the sequence, ruling out non-peptide contaminants.
Sample Preparation (Critical Step)
-
Solvent: Do not dissolve directly in 0.1% TFA water. The acidic residues may aggregate.
-
Step 1: Dissolve 1 mg peptide in 50 µL DMSO or 50% Acetic Acid (vortex until clear).
-
Step 2: Dilute to 1 mL with HPLC Grade Water (Final conc: 1 mg/mL).
-
Step 3: Centrifuge at 10,000 x g for 5 mins to remove particulates.
Chromatographic Conditions
-
System: Agilent 1260 Infinity II or equivalent (Quaternary Pump).
-
Column: C18 Reverse Phase (e.g., Zorbax 300SB-C18, 4.6 x 150 mm, 5 µm). Note: 300Å pore size is preferred for peptides >15 residues to prevent pore exclusion.
-
Mobile Phase A: 0.1% TFA in Water (Milli-Q).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[4]
-
Temperature: 25°C (Ambient) or 40°C (for sharper peaks).
-
Detection:
-
Channel A: 214 nm (Backbone).
-
Channel B: 280 nm (Tryptophan/Tyrosine side chains).
-
Gradient Program (Linear)
Designed to separate the target from "des-Glu" deletion sequences.
| Time (min) | % Buffer B | Event |
| 0.0 | 5% | Equilibration |
| 2.0 | 5% | Injection / Desalting |
| 22.0 | 65% | Linear Gradient (3% per min) |
| 25.0 | 95% | Wash |
| 27.0 | 95% | Hold |
| 28.0 | 5% | Re-equilibration |
Part 4: Visualization of Workflows & Mechanism
Diagram 1: The "Self-Validating" Purity Workflow
This flowchart illustrates the decision matrix for accepting a peptide lot for research.
Caption: Iterative purification workflow ensuring chemical homogeneity and sequence identity before release.
Diagram 2: Biological Context (Why Purity Matters)
This compound mechanism of action requires specific binding to FPR. Impurities interfere with this pathway.
Caption: this compound specifically targets FPR to trigger NADPH oxidase.[1][5] Impurities can competitively inhibit this binding.
Part 5: Troubleshooting & Data Interpretation
Reading the Chromatogram
-
The Main Peak: Should elute between 12–16 minutes (depending on exact column dimensions) with the gradient above.
-
The "Doublet" Problem: If you see a split peak, it is likely Methionine oxidation (if Met is present, though this compound lacks Met) or Tryptophan oxidation . Since this compound has Tryptophan (W), protect samples from light and air.
-
Broad Tailing: Indicates column overloading or insufficient ion-pairing. Increase TFA to 0.15% or reduce injection volume.
Common Issues
-
Ghost Peaks: this compound is "sticky." Ensure a blank injection (100% B wash) is run between samples to prevent carryover.
-
Retention Shift: If the peak shifts earlier, the Acetyl group (N-term) may have hydrolyzed (rare) or the peptide has degraded. Verify with MS.
References
-
Walther, A., Riehemann, K., & Gerke, V. (2000).[1] A novel ligand of the formyl peptide receptor: annexin I regulates neutrophil extravasation by interacting with the FPR.[1] Molecular Cell.
-
Uniprot Consortium. (2024). Annexin A1 - Homo sapiens (Human) Protocol and Sequence Data. UniprotKB.
-
Agilent Technologies. (2021). Efficient Purification of Synthetic Peptides at High and Low pH. Application Note 5994-2976EN.
-
Karlsson, J., et al. (2005).[1] Neutrophil NADPH-oxidase activation by an annexin AI peptide is transduced by the formyl peptide receptor (FPR).[1][5] Journal of Leukocyte Biology.
-
GenScript. (2024). Peptide Purity Guidelines for Research Applications.
Sources
Validating AC9-25 FPR1-Mediated Signaling: A Comparative Guide
Executive Summary: The Specificity Challenge
The N-terminal peptides of Annexin A1, such as Ac2-26 and AC9-25 (Ac-QAWFIENEEQEYVQTVK), are potent modulators of neutrophil activation and resolution pharmacology.[1] However, a critical validation bottleneck exists: these peptides often display "receptor promiscuity," activating both Formyl Peptide Receptor 1 (FPR1) and FPR2 (formerly FPRL1).
To claim this compound signaling is mediated specifically by FPR1, generic antagonists like Boc-2 (which blocks both FPR1 and FPR2) are insufficient.[2] This guide details the use of Cyclosporin H (CsH) —a potent, selective FPR1 inverse agonist—as the gold-standard tool for this validation. We compare CsH against alternative antagonists and provide a self-validating experimental framework.
The Antagonist Landscape: Why Cyclosporin H?
To rigorously validate this compound, one must dissect the receptor subtypes. The table below compares CsH with standard alternatives, highlighting why CsH is the superior choice for FPR1 isolation.
Table 1: Comparative Analysis of FPR Antagonists
| Compound | Target Specificity | Mechanism | Key Advantage | Key Limitation |
| Cyclosporin H (CsH) | FPR1 Selective | Inverse Agonist / Antagonist | High Selectivity: Distinguishes FPR1 from FPR2. No Immunosuppression: Unlike CsA, it does not inhibit calcineurin. | High cost; requires careful titration (typically 0.1 - 1 µM). |
| Boc-2 (Boc-FLFLF) | Pan-FPR (FPR1 & FPR2) | Competitive Antagonist | High potency; blocks total formyl-peptide signaling. | Lacks Selectivity: Cannot distinguish between FPR1 and FPR2 pathways. |
| WRW4 | FPR2 Selective | Competitive Antagonist | The standard for blocking FPR2; essential negative control for FPR1 studies. | Lower potency compared to CsH/Boc-2; peptide stability issues. |
| Cyclosporin A (CsA) | Calcineurin (Non-FPR) | Immunosuppressant | Negative Control: Structurally similar to CsH but inactive at FPR1.[3] Proves observed effects are receptor-specific, not off-target. | Potent immunosuppression (must be used only as a control). |
Technical Insight: The core structure of this compound (specifically residues Gln9-Ala10-Trp11-Phe12) is known to activate NADPH oxidase via FPR1.[1] However, without CsH, you cannot rule out FPR2 contribution, as longer Annexin peptides often recruit FPR2 for anti-inflammatory signaling.
Mechanistic Validation Framework
The following diagram illustrates the signaling pathway and the specific intervention points for validation.
Figure 1: Mechanistic pathway showing this compound activation of FPR1 and the specific blockade by Cyclosporin H. Note the potential for FPR2 crosstalk which necessitates the use of selective antagonists.
Experimental Protocol: Calcium Mobilization Assay
Objective: Quantify the inhibition of this compound induced Ca2+ flux by CsH.
Reagents & Setup
-
Cell Line: Human Neutrophils (primary) or FPR1-transfected HL-60 cells.
-
Agonist: this compound (dissolved in DMSO, diluted to working conc. in HBSS).
-
Antagonist: Cyclosporin H (Stock 1mM in DMSO).
-
Dye: Fluo-4 AM or Fura-2 AM.
Step-by-Step Workflow
-
Cell Preparation:
-
Isolate human neutrophils and suspend at
cells/mL in HBSS (Ca2+/Mg2+ free). -
Load cells with Fluo-4 AM (2 µM) for 30 minutes at 37°C in the dark.
-
Wash 2x and resuspend in HBSS containing Ca2+/Mg2+.
-
-
Antagonist Pre-incubation (The Critical Step):
-
Divide cells into 4 groups.
-
Group A (Vehicle): Add 0.1% DMSO.
-
Group B (CsH): Add Cyclosporin H (1 µM) . Note: CsH requires 10-15 min pre-incubation for full receptor occupancy.
-
Group C (WRW4): Add WRW4 (10 µM) to rule out FPR2.
-
Group D (CsA): Add Cyclosporin A (1 µM) as negative control.
-
-
Baseline Measurement:
-
Establish baseline fluorescence (Ex 488nm / Em 525nm) for 30 seconds.
-
-
Agonist Challenge:
-
Inject This compound (10 - 100 µM) into all groups.
-
Note: Annexin peptides often require higher micromolar concentrations compared to nanomolar fMLP.
-
-
Data Acquisition:
-
Record fluorescence flux for 120-180 seconds.
-
Logical Workflow Diagram
Figure 2: Experimental workflow for validating this compound specificity using differential antagonist pre-incubation.
Data Interpretation & Validation Criteria
To successfully validate this compound as an FPR1 agonist, your data must match the "FPR1 Specific" profile in the table below.
| Treatment Group | Expected Result (if FPR1 Specific) | Interpretation |
| Vehicle + this compound | Strong Ca2+ Flux (100%) | Baseline activation. |
| CsH + this compound | Complete Inhibition (<10%) | VALIDATION: Signal is dependent on FPR1.[2] |
| WRW4 + this compound | No Inhibition (~100%) | Confirms signal is not FPR2 mediated. |
| CsA + this compound | No Inhibition (~100%) | Rules out non-specific cyclosporin effects. |
Troubleshooting:
-
Partial Inhibition by CsH? If CsH inhibits only 50% and WRW4 inhibits 50%, this compound is acting as a dual agonist (common for Annexin peptides).
-
No Inhibition by CsH? The peptide may be signaling through FPR2 exclusively, or a non-FPR receptor.
References
-
Stenfeldt, A. L., et al. (2007). "Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor." Inflammation, 30(5), 224-229. Link
-
Wenzel-Seifert, K., & Seifert, R. (1993). "Cyclosporin H is a potent and selective formyl peptide receptor antagonist. Comparison with N-t-butoxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-leucyl-L-phenylalanine." Journal of Immunology, 150(10), 4591-4599. Link
-
D'Acquisto, F., et al. (2008). "Annexin-A1: a pivotal regulator of the innate and adaptive immune systems." British Journal of Pharmacology, 155(2), 152-169. (Context on Annexin peptide promiscuity). Link
-
Prevete, N., et al. (2015). "The formyl peptide receptor 1 exerts a tumor suppressor function in human gastric cancer by inhibiting angiogenesis." Oncogene, 34, 3826–3838. (Demonstrates CsH specificity in complex signaling). Link
Sources
- 1. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FPR1 antagonist AZ-2158 more potent than cyclosporin H | BioWorld [bioworld.com]
- 3. The immunosuppressant cyclosporin A antagonizes human formyl peptide receptor through inhibition of cognate ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
